molecular formula C11H4Cl2F5N3 B1459362 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine CAS No. 1823183-50-1

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine

Cat. No.: B1459362
CAS No.: 1823183-50-1
M. Wt: 344.06 g/mol
InChI Key: HXGIQSGEJFSCQE-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine is a multifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged heterocyclic systems—a pyrimidine and a pyridine ring—which are frequently employed in the development of bioactive molecules . The pyrimidine core is a ubiquitous structure in medicinal chemistry, serving as a key building block for compounds with a wide range of pharmacological activities, including anticancer, anti-infective, and anti-inflammatory actions . The specific substitution pattern on this molecule enhances its potential as a versatile synthetic intermediate. The presence of chlorine atoms on both rings offers distinct sites for nucleophilic aromatic substitution, allowing researchers to efficiently introduce structural diversity . The difluoromethyl and trifluoromethyl groups are particularly valuable motifs, as their incorporation into lead compounds is a well-established strategy for fine-tuning critical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . The structural features of this compound suggest its primary utility in constructing novel molecules for probing biological pathways. Pyrimidine-based compounds have demonstrated potent activity by inhibiting essential bacterial enzymes, such as 4'-phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence . Furthermore, such heterocyclic frameworks are commonly investigated as inhibitors of various kinase targets, including phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), which are pivotal in oncology research . This makes this compound a valuable reagent for synthetic chemists and biologists engaged in hit-to-lead optimization and the development of new therapeutic agents.

Properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl2F5N3/c12-5-1-4(11(16,17)18)3-19-8(5)10-20-6(9(14)15)2-7(13)21-10/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGIQSGEJFSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC(=CC(=N2)Cl)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl2F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C12H7Cl2F3N2
  • Molecular Weight : 323.10 g/mol
  • CAS Number : 87170-48-7

The presence of halogen substituents such as chlorine and trifluoromethyl groups is significant, as these modifications often enhance biological activity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can enhance the compound's bioavailability.

Target Interactions

  • Enzyme Inhibition : Studies have indicated that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer cell proliferation. For instance, pyrimidine derivatives have been shown to inhibit cell migration and invasion in cancer cell lines, suggesting a potential role in cancer therapeutics .
  • Antimicrobial Activity : Research on related pyrimidine compounds has demonstrated moderate to good antibacterial and antifungal activities against various pathogens, indicating that this compound may also possess similar properties .

In Vitro Studies

A series of assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target Outcome Reference
Cell ProliferationA431 Vulvar Carcinoma CellsSignificant inhibition of proliferation
Migration AssayA431 CellsReduced migration rates observed
AntibacterialXanthomonas oryzaeModerate activity compared to controls
AntifungalBotrytis cinereaEC50 = 6.72 μg/mL

Case Studies

  • Anticancer Activity : In a study focusing on pyrimidine nucleosides, derivatives showed significant inhibition of cell proliferation in A431 cells. The results indicated that structural modifications could enhance the potency against cancer cells .
  • Antimicrobial Efficacy : A recent evaluation of novel benzoylurea derivatives containing pyrimidine moieties revealed promising antifungal activity against multiple fungal strains, which suggests that similar compounds could be developed for therapeutic use against infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs (pyridine/pyrimidine cores, halogen/fluorinated substituents) but differ in substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences Applications References
Target Compound C₁₁H₄Cl₂F₅N₃ 344.07 4-Cl, 2-(3-Cl-5-CF₃-pyridinyl), 6-CF₂H Reference compound Agrochemicals, RXR agonists
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-ol C₁₁H₄ClF₆N₃O 343.62 4-OH, 2-(3-Cl-5-CF₃-pyridinyl), 6-CF₃ Hydroxyl group at position 4 increases polarity; additional CF₃ enhances lipophilicity Potential herbicide
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(difluoromethyl)-6-(methylthio)pyrimidine C₁₂H₇ClF₅N₃S 355.72 6-SCH₃, 4-CF₂H Methylthio group improves metabolic stability; higher molecular weight Pharmaceutical intermediates
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 4-CF₃, 2-phenyl, 6-(3,5-Cl₂-phenyl) Bulky aromatic substituents reduce solubility; enhanced binding affinity Agrochemical research
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine C₁₈H₁₁ClF₃N₄ 384.76 Pyrazolo[1,5-a]pyrimidine core, 2-phenyl Expanded heterocyclic system alters target selectivity Pesticide development

Comparative Analysis of Physicochemical and Functional Properties

Lipophilicity (LogP) :
  • Target Compound : Estimated LogP ~3.5 (due to Cl and CF₃ groups).
  • 4-OH Analog : LogP ~2.8 (hydroxyl group reduces lipophilicity) .
  • Methylthio Analog : LogP ~4.1 (SCH₃ increases hydrophobicity) .
Metabolic Stability :
  • Methylthio substituents (e.g., in ) resist oxidative degradation better than the target compound’s difluoromethyl group.

Pharmaceutical Relevance

  • In RXR agonist design, the 3-chloro-5-(trifluoromethyl)pyridinyl group optimizes receptor activation with minimal off-target effects .

Q & A

Q. Table 1. Key Crystallographic Parameters for Halogenated Pyrimidines

ParameterValue (Example from )
Dihedral angle (pyrimidine-phenyl)12.8° ± 0.2°
Intramolecular H-bond (N–H⋯N)2.18 Å, 158°
C–H⋯π interaction distance3.42 Å

Q. Table 2. Synthetic Optimization of Trifluoromethylation

ConditionImpact on Yield
K₂CO₃, DMF, 80°C, 12h65%
Cs₂CO₃, DMSO, 100°C, 8h72% (with side products)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine
Reactant of Route 2
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine

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